D-Arginine hydrochloride

Nitric Oxide Synthase Cardiovascular Pharmacology Enzymology

Racemic DL-arginine introduces uncontrolled stereochemical variability in chiral-sensitive NOS assays and bacterial arginine decarboxylase studies. D-Arginine hydrochloride (CAS 627-75-8) resolves this with defined D-enantiomer purity. • Stereospecific NOS-negative control: Not a substrate for nitric oxide synthases; validates L-arginine effects in cardiovascular research. • Potent bacterial arginine decarboxylase inhibitor (Ki = 3.2 µM) for selective polyamine biosynthesis blockade. • Superior CNS enrichment vs. L-arginine after oral administration for neuropharmacokinetic studies. • Chiral synthon (≥98%, specified optical rotation) for enantiomerically pure peptide & pharmaceutical synthesis.

Molecular Formula C8H16N2O4S2
Molecular Weight 174,2*36,5 g/mole
CAS No. 627-75-8
Cat. No. B555643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arginine hydrochloride
CAS627-75-8
SynonymsL-Homocystine; 626-72-2; (2S,2'S)-4,4'-Disulfanediylbis(2-aminobutanoicacid); ZTVZLYBCZNMWCF-WDSKDSINSA-N; (2S)-2-amino-4-{[(3S)-3-amino-3-carboxypropyl]disulfanyl}butanoicacid; L-4,4'-Dithiobis(2-aminobutanoicacid); H-HoCys-OH; AC1L97MK; Butanoicacid,4,4'-dithiobis[2-amino-,[S-(R*,R*)]-; H6010_SIGMA; SCHEMBL385397; UNII-804AS222UE; 53540_FLUKA; CTK3I9773; MolPort-003-936-030; 804AS222UE; ZINC1529294; ANW-63316; KM0647; MFCD00020391; AKOS015924140; CS15367; RTR-021557; AJ-26583; AK-85714
Molecular FormulaC8H16N2O4S2
Molecular Weight174,2*36,5 g/mole
Structural Identifiers
SMILESC(CSSCCC(C(=O)[O-])[NH3+])C(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1
InChIKeyZTVZLYBCZNMWCF-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arginine Hydrochloride Specifications & Chiral Purity


D-Arginine hydrochloride (CAS 627-75-8) is the hydrochloride salt of the D-enantiomer of the amino acid arginine, a non-proteinogenic chiral building block with a molecular formula of C₆H₁₅ClN₄O₂ and a molecular weight of 210.66 g/mol [1]. Unlike its natural L-counterpart, D-arginine is not incorporated into proteins and exhibits distinct biological and physicochemical properties, making it a critical reagent in asymmetric synthesis, enzymology studies, and pharmaceutical research . Commercial grades are available with high purity (typically ≥98% to ≥99%) and defined chiral specifications, including specific optical rotation values, which are essential parameters for ensuring batch-to-batch consistency in sensitive applications .

Chiral Purity Defined enantiomeric specification for chiral-sensitive workflows
Stereospecific Control Non-substrate for NOS; supports mechanism validation as negative control
Tissue Distribution Probe Reported brain and milk enrichment profile for CNS and lactation model studies

D-Arginine HCl Enantioselectivity


The biological and pharmacological activities of D-arginine hydrochloride are fundamentally distinct from those of L-arginine and racemic DL-arginine, precluding simple substitution in research protocols [1]. While L-arginine serves as a substrate for nitric oxide synthases (NOS) and other key metabolic enzymes, D-arginine exhibits either inert behavior or acts as a stereospecific inhibitor, leading to different physiological outcomes in vivo [2]. Furthermore, D-arginine demonstrates unique tissue distribution kinetics, showing markedly higher enrichment in the brain and milk compared to L-arginine after oral administration, a finding with direct implications for studies in neuroscience and developmental biology [3]. Relying on racemic DL-arginine introduces uncontrolled variability from the L-isomer, confounding data interpretation in chiral-sensitive assays. The quantitative evidence below substantiates why researchers must select the pure D-enantiomer to ensure experimental reproducibility and achieve specific mechanistic endpoints.

L-Arginine substitution may introduce NOS substrate activity, masking D-isomer-specific inhibition or null effects in chiral assays.
Racemic DL-arginine use may confound tissue distribution and behavioral data interpretation due to uncontrolled L-isomer pharmacology.

D-Arginine HCl Comparative Evidence


Metabolic Inertness in NOS Inhibition

D-Arginine is functionally distinct from L-arginine in its inability to antagonize the pressor effects of NOS inhibitors. In conscious rat models, intravenous infusion of L-arginine (10 mg/kg/min) significantly attenuated the hypertensive response to both L-NNA and D-NNA, whereas D-arginine at the same dose had no effect [1]. This demonstrates that D-arginine cannot substitute for L-arginine as a substrate in the nitric oxide pathway, confirming its metabolic inertness in this context [2].

NOS Inhibition Inertness
Head-to-head
D-Arg: No reversal of pressor response (0%). L-Arg: Significant attenuation.
Supports NOS-dependent mechanism validation in cardiovascular models.
Conscious rat model; i.v. 10 mg/kg/min.
Nitric Oxide Synthase Cardiovascular Pharmacology Enzymology

CNS and Milk Enrichment Profile

Orally administered D-arginine exhibits a distinctly different pharmacokinetic profile from L-arginine, with significantly higher enrichment in specific tissues. In ICR mice, plasma D-arginine concentration was approximately twice that of L-arginine after equivalent oral administration [1]. More strikingly, D-arginine levels sharply increased in the cerebral cortex and hypothalamus over 90 minutes, while L-arginine concentrations remained constant or decreased [2]. In lactating mice, D-arginine showed efficient enrichment in milk, whereas L-arginine administration hardly increased milk arginine levels [3].

CNS & Milk Enrichment
Head-to-head
~2× plasma concentration vs. L-Arg; marked brain and milk enrichment, minimal for L-Arg.
Supports CNS and lactation tissue distribution research.
ICR mice; oral administration; 90 min time course.
Pharmacokinetics Neuroscience Developmental Biology

Arginine Decarboxylase Inhibition

D-Arginine acts as a potent, stereospecific inhibitor of bacterial arginine decarboxylase. In an assay using enzyme purified from a Pseudomonas species, D-arginine completely inhibited the decarboxylation of L-arginine, with a calculated inhibition constant (Ki) of 3.2 µM [1]. This is in contrast to L-arginine, which is the natural substrate for the enzyme (Km ~0.25 mM). This demonstrates that D-arginine can be used as a tool to selectively block this metabolic pathway.

Decarboxylase Inhibition
Reported
3.2 µM Ki
Supports selective polyamine pathway inhibition studies.
L-Arg Km = 0.25 mM; Pseudomonas enzyme.
Enzyme Inhibition Microbiology Biochemical Assays

Opposing Behavioral Stress Responses

Central administration of D-arginine and L-arginine produces opposite behavioral and neurochemical effects in an acute stress model. In neonatal chicks, intracerebroventricular (i.c.v.) injection of L-arginine attenuated isolation stress by inducing sleep-like behavior, whereas D-arginine potentiated the stress response, reducing motionless time and increasing distress vocalizations [1]. Neurochemically, D-arginine treatment resulted in significantly higher diencephalic dopamine (DA) metabolic rate (DOPAC/DA ratio) and lower mesencephalic DA levels compared to controls and the L-arginine group [2].

Stress Response Reversal
Head-to-head
D-Arg: potentiated stress, increased distress vocalizations, higher DOPAC/DA ratio. L-Arg: attenuated stress, induced sleep-like behavior.
Supports enantiomer-specific neurobehavioral assay design.
Neonatal chick i.c.v. model; HPLC analysis.
Neuroscience Behavioral Pharmacology Stress Response

Uncompetitive iNOS Inhibition

The D-stereochemistry of arginine derivatives is critical for achieving uncompetitive inhibition of inducible nitric oxide synthase (iNOS). In a study of Nω-nitroarginine-containing dipeptides, those containing the D-arginine analog (d-ArgNO2) were found to be uncompetitive inhibitors of iNOS, while all L-amino acid-containing compounds were competitive inhibitors of iNOS, nNOS, and eNOS [1]. This shift in inhibition mechanism is a direct consequence of chirality and can be exploited to design isoform-selective NOS inhibitors.

Uncompetitive iNOS Shift
Class-level
D-dipeptides: uncompetitive iNOS inhibition; L-dipeptides: competitive.
Supports design of isoform-selective tool compounds with altered inhibition mechanism.
In vitro recombinant NOS isoforms.
Nitric Oxide Synthase Medicinal Chemistry Enzyme Inhibition

Antinociception Blockade

D-Arginine acts as a functional antagonist of L-arginine in pain pathways. In a mouse model of carrageenin-induced hyperalgesia, systemic administration of L-arginine (100-1,000 mg/kg, s.c.) produced a dose-dependent antinociceptive effect [1]. This analgesia was completely blocked by co-administration of D-arginine. Furthermore, the antinociception produced by central (i.c.v.) injection of L-arginine was also blocked by i.c.v. D-arginine, while the effect of kyotorphin (a downstream mediator) was not [2].

Antinociception Blockade
Head-to-head
D-Arg completely blocked L-Arg-induced antinociception (systemic and central).
Supports pain pathway dissection using enantiomer-specific tool.
Mouse carrageenin hyperalgesia; paw pressure test.
Pain Research Opioid Pharmacology Neurochemistry

D-Arginine HCl Key Applications


Negative Control for NOS Pharmacology

Use D-arginine hydrochloride as a stereospecific negative control to confirm that observed effects of L-arginine are mediated by NOS-dependent pathways. As demonstrated by its inability to reverse NOS inhibitor-induced hypertension, D-arginine does not serve as a substrate for NOS [5]. Including it alongside L-arginine in experimental protocols is essential for ruling out non-stereospecific or non-NOS-mediated effects, ensuring robust and interpretable data in cardiovascular and endothelial function research .

CNS Bioavailability of D-Amino Acids

Employ D-arginine hydrochloride in pharmacokinetic and behavioral studies focused on the central nervous system. Evidence shows that orally administered D-arginine achieves significantly higher enrichment in the brain (cerebral cortex and hypothalamus) compared to L-arginine, and it exerts opposite behavioral effects in stress models [5]. These properties make it a superior tool for exploring the roles of D-amino acids in neurotransmission, neurodevelopment, and neuropsychiatric disorders [3].

Chiral Building Block for Peptidomimetics

Utilize D-arginine hydrochloride as a chiral synthon for creating enantiomerically pure pharmaceuticals and research tools. The D-configuration is critical for achieving desired stereochemistry in peptide synthesis and for generating analogs with altered biological activity, such as the uncompetitive iNOS inhibitors derived from D-arginine [5]. Commercial sources offering high chiral purity (≥99%) are essential for minimizing racemization and ensuring the stereochemical integrity of the final product .

Selective Polyamine Metabolism Inhibitor

Deploy D-arginine hydrochloride as a potent and specific inhibitor of bacterial arginine decarboxylase (Ki = 3.2 µM) [5]. Unlike L-arginine, it is not metabolized by this enzyme, allowing researchers to selectively block polyamine biosynthesis in microbial systems. This application is valuable for studying bacterial physiology, host-pathogen interactions, and for developing novel antimicrobial strategies that target amino acid metabolism [5].

Application
Selection Property
Validation Focus
NOS pathway mechanism studies
Stereospecific negative control utility
Confirmation of NOS-dependent vs. non-specific effects
CNS and lactation tissue distribution research
Tissue-specific enrichment profile
Brain and milk enrichment validation
Enantiomerically pure peptide synthesis
Chiral purity specification
Stereochemical integrity and racemization control
Polyamine biosynthesis pathway studies
Stereospecific enzyme inhibition profile
Selective arginine decarboxylase pathway blockade

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